molecular formula C17H24N4O3 B7352409 (3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one

(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one

Katalognummer B7352409
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: WDBAAMXNOXDQTG-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one, also known as MMPIP, is a small molecule inhibitor that targets the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is a member of the G protein-coupled receptor family and is involved in the regulation of synaptic transmission, plasticity, and neuronal excitability. MMPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one acts as a selective negative allosteric modulator of mGluR7, inhibiting its activity by reducing the affinity of the receptor for its endogenous ligand, glutamate. This results in a decrease in synaptic transmission and neuronal excitability, leading to the observed physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce anxiety-like behavior in rodent models, as well as improve cognitive function and reduce locomotor activity in models of schizophrenia. This compound has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury, as well as reduce neuroinflammation and oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using (3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one in preclinical studies is its selectivity for mGluR7, which allows for the specific investigation of the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of using this compound is its relatively low potency compared to other mGluR7 inhibitors, which may require higher doses to achieve the desired effects.

Zukünftige Richtungen

There are several potential future directions for research on (3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one and its therapeutic applications. One area of interest is the investigation of its potential use in the treatment of addiction, particularly in the context of opioid and alcohol dependence. Another area of interest is the development of more potent and selective mGluR7 inhibitors, which may have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, which may have implications for the treatment of various neurodegenerative diseases.

Synthesemethoden

(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one can be synthesized using a multi-step process involving the reaction of 5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid with 3-methyl-4-aminopentanoic acid followed by cyclization with phosgene. The final product is obtained after several purification steps including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one has been widely used in preclinical studies to investigate the role of mGluR7 in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of anxiety, depression, schizophrenia, and addiction. This compound has also been investigated for its neuroprotective effects in models of ischemia, traumatic brain injury, and neurodegenerative diseases.

Eigenschaften

IUPAC Name

(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-13-16(22)18-5-2-6-21(13)17(23)15-4-3-14(11-19-15)12-20-7-9-24-10-8-20/h3-4,11,13H,2,5-10,12H2,1H3,(H,18,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBAAMXNOXDQTG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.